molecular formula C40H54O B12742812 Phoenicopterone CAS No. 3297-23-2

Phoenicopterone

Cat. No.: B12742812
CAS No.: 3297-23-2
M. Wt: 550.9 g/mol
InChI Key: ZRXISZZQHKYPQA-GMKWGACXSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phoenicopterone involves several steps, starting from β-carotene. The process typically includes the following steps:

    Oxidation: β-carotene is oxidized to form β,β-caroten-4-one.

    Dehydrogenation: The β,β-caroten-4-one undergoes dehydrogenation to form 4’,5’-Didehydro-5’,6’-dihydro-β,β-caroten-4-one.

The reaction conditions for these steps often involve the use of specific oxidizing agents and catalysts to facilitate the transformations. For example, the oxidation step may require the use of reagents like potassium permanganate or chromium trioxide under controlled temperature and pH conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, is also essential to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Phoenicopterone undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized carotenoid derivatives.

    Reduction: Reduction reactions can convert this compound back to less oxidized forms of carotenoids.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, altering its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group to be introduced.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more highly oxidized carotenoids, while reduction can yield less oxidized carotenoids.

Scientific Research Applications

Phoenicopterone has several applications in scientific research, including:

    Chemistry: It is used as a model compound to study the reactivity and properties of carotenoids.

    Biology: this compound is studied for its potential role in biological processes, such as photosynthesis and photoprotection.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its antioxidant properties.

    Industry: this compound is used as a pigment in various industrial applications, including food coloring and cosmetics.

Mechanism of Action

The mechanism of action of Phoenicopterone involves its interaction with various molecular targets and pathways. As a carotenoid derivative, it can interact with light-absorbing proteins and other molecules involved in photosynthesis. Its antioxidant properties allow it to neutralize reactive oxygen species, protecting cells from oxidative damage.

Comparison with Similar Compounds

Phoenicopterone is similar to other carotenoid derivatives, such as:

    β-Carotene: The precursor to this compound, known for its role in photosynthesis and as a dietary supplement.

    Lutein: Another carotenoid with antioxidant properties, commonly found in green leafy vegetables.

    Zeaxanthin: A carotenoid similar to lutein, with applications in eye health.

This compound is unique due to its specific structure and the presence of the 4’,5’-didehydro-5’,6’-dihydro-β,β-caroten-4-one moiety, which imparts distinct chemical and physical properties.

Properties

CAS No.

3297-23-2

Molecular Formula

C40H54O

Molecular Weight

550.9 g/mol

IUPAC Name

2,4,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one

InChI

InChI=1S/C40H54O/c1-30(18-13-20-32(3)23-25-36-34(5)22-15-28-39(36,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-37-35(6)38(41)27-29-40(37,9)10/h11-14,16-26,36H,15,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+/t36-/m0/s1

InChI Key

ZRXISZZQHKYPQA-GMKWGACXSA-N

Isomeric SMILES

CC1=CCCC([C@H]1/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(=O)CCC2(C)C)C)/C)/C)(C)C

Canonical SMILES

CC1=CCCC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)CCC2(C)C)C)C)C)(C)C

Origin of Product

United States

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